

JH-II-127: An In-depth Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: JH-II-127
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of **JH-II-127**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed biochemical characteristics of this compound. Included are quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to JH-II-127

JH-II-127 is a pyrrolopyrimidine-based small molecule inhibitor targeting LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 an attractive therapeutic target.[1] **JH-II-127** has been developed as a tool compound to probe the physiological and pathological roles of LRRK2 kinase activity. Its utility is critically dependent on its potency and, most importantly, its selectivity against other kinases to avoid off-target effects. This guide delves into the specifics of its selectivity profile.

Quantitative Selectivity Profile

The selectivity of **JH-II-127** has been rigorously evaluated against large panels of kinases. The primary measure of inhibitory activity is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Potency against LRRK2 Variants

JH-II-127 demonstrates high potency against wild-type LRRK2 and its clinically relevant mutant forms. The IC₅₀ values are summarized in the table below.

Kinase Target	IC ₅₀ (nM)
LRRK2 (Wild-Type)	6.6
LRRK2 (G2019S mutant)	2.2
LRRK2 (A2016T mutant)	47.7

Broad Kinase Panel Screening

The selectivity of **JH-II-127** was assessed against a panel of 138 kinases by the MRC Protein Phosphorylation and Ubiquitylation Unit at the University of Dundee. At a concentration of 1 μ M, **JH-II-127** demonstrated remarkable selectivity, with significant inhibition observed for only a small number of kinases.[2] Further screening against a near-comprehensive panel of 451 kinases was performed using the KINOMEScan™ platform. The results from these extensive screenings are summarized below, highlighting kinases that showed notable inhibition.

Kinase	Assay Type	JH-II-127 Concentration	% Inhibition or IC ₅₀ (nM)
SmMLCK	Radiometric	1 μ M	>90% inhibition
Dose-response	IC ₅₀ = 81.3 nM		
CHK2	Radiometric	1 μ M	>90% inhibition
Dose-response	IC ₅₀ = 27.6 nM		
TTK	KINOMEScan	1 μ M	Significant Interaction

Note: The complete raw data from the KinomeScan and Dundee profiling can be found in the supporting information of the primary publication by Hatcher et al., 2015.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the kinase selectivity profile of **JH-II-127**.

In Vitro Radiometric Kinase Assay (Dundee Profiling)

This method is considered the "gold standard" for quantifying protein kinase activity and was used for the initial 138-kinase panel screening.[4][5]

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ - ^{32}P]ATP to a specific peptide or protein substrate by the kinase.[4] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- [γ - ^{32}P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij-35)
- **JH-II-127** stock solution (in DMSO)
- P81 phosphocellulose paper or similar capture membrane
- Phosphoric acid wash solution
- Scintillation counter

Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
- **Inhibitor Addition:** Add **JH-II-127** at the desired concentration (e.g., 1 μ M for single-point screening) or a serial dilution for IC50 determination. A DMSO control is run in parallel.
- **Initiation of Reaction:** Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ - 32 P]ATP.
- **Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
- **Termination and Spotting:** Stop the reaction and spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unincorporated [γ - 32 P]ATP does not.
- **Washing:** Wash the P81 papers extensively with phosphoric acid to remove any unbound [γ - 32 P]ATP.
- **Quantification:** Measure the amount of radioactivity on the P81 paper using a scintillation counter.
- **Data Analysis:** Calculate the percentage of remaining kinase activity in the presence of the inhibitor relative to the DMSO control. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

KINOMEScan™ Assay

This is a competitive binding assay platform used for the broad profiling of kinase inhibitors.

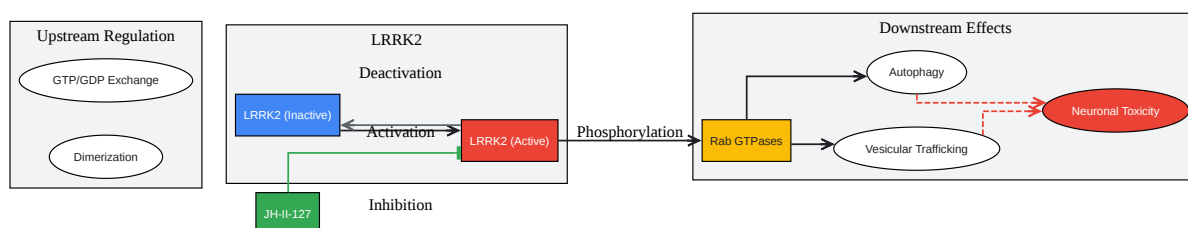
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a lower amount indicates that the test compound has displaced the immobilized ligand.

Procedure: The specific details of the KINOMEScan™ platform are proprietary. However, the general workflow involves the incubation of the kinase, the test compound (**JH-II-127**), and the immobilized ligand. The amount of kinase captured on the solid support is then quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR). The results are reported as a percentage of the control (DMSO).

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and the general workflow of an in vitro kinase inhibition assay.

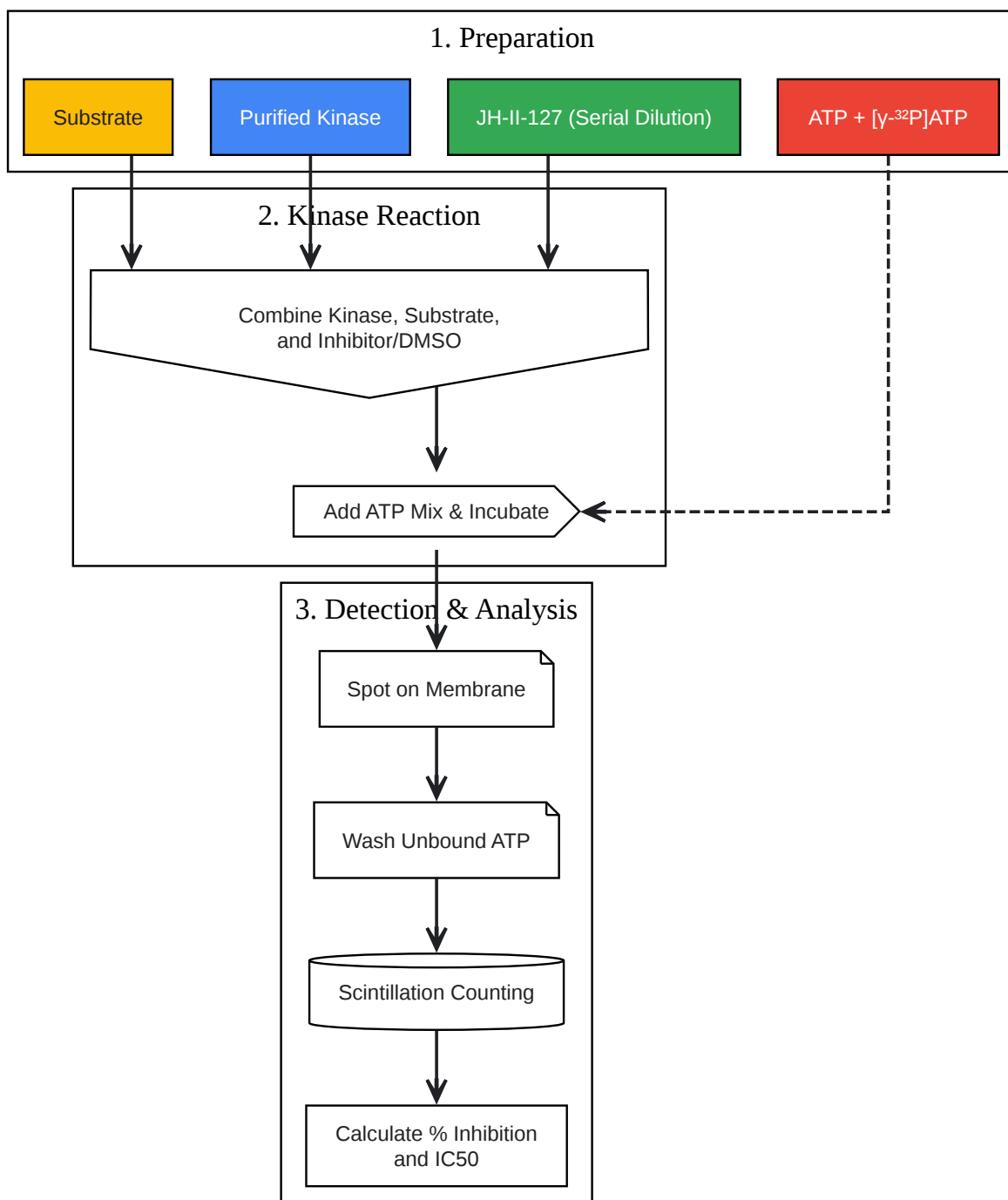
LRRK2 Signaling Pathway and Inhibition by JH-II-127



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Caption: LRRK2 signaling pathway and the inhibitory action of **JH-II-127**.

Experimental Workflow for In Vitro Kinase Inhibition Assay



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Caption: General workflow of an in vitro radiometric kinase inhibition assay.

Conclusion

JH-II-127 is a highly potent and selective inhibitor of LRRK2 kinase activity. Its selectivity has been established through comprehensive screening against large kinase panels, where it demonstrated minimal off-target activity at a concentration of 1 μ M. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of **JH-II-127** and other kinase inhibitors. The high selectivity of **JH-II-127** makes it a valuable chemical probe for elucidating the complex biology of LRRK2 and its role in Parkinson's disease.

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